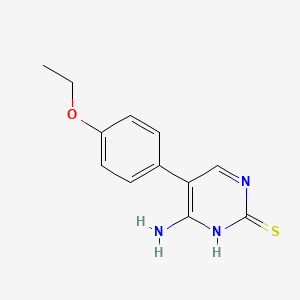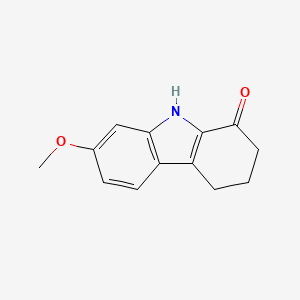
3-(4-morpholinylmethyl)-5-(4-pyridinyl)-1,3,4-oxadiazole-2(3H)-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "3-(4-morpholinylmethyl)-5-(4-pyridinyl)-1,3,4-oxadiazole-2(3H)-thione" belongs to a class of heterocyclic compounds incorporating the 1,3,4-oxadiazole ring, known for its diverse pharmacological activities. Research has focused on synthesizing derivatives to explore their biological and chemical properties.
Synthesis Analysis
Synthesis often involves the reaction of appropriate precursors under conditions that promote the formation of the 1,3,4-oxadiazole ring. Methods may include cyclization reactions using thiocarbohydrazide or thiosemicarbazide with various halogenated compounds in the presence of bases or catalysts.
Molecular Structure Analysis
Structural analysis through techniques such as X-ray diffraction reveals the compound's crystalline structure, including bond lengths, angles, and molecular conformation. The morpholine and pyridinyl groups introduce steric and electronic effects influencing the molecule's overall geometry and reactivity.
Chemical Reactions and Properties
This compound participates in reactions characteristic of its functional groups. The oxadiazole ring is reactive towards nucleophiles and electrophiles, depending on the substitution pattern. It may undergo further functionalization or participate in coupling reactions, contributing to the synthesis of more complex molecules.
Physical Properties Analysis
Physical properties such as melting point, solubility, and crystalline form are determined by the compound's molecular structure. These properties are crucial for understanding the compound's behavior in different solvents and conditions, influencing its application in chemical synthesis and formulation.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards various reagents, are defined by the functional groups present in the molecule. The oxadiazole ring's presence imparts unique electronic characteristics, affecting the compound's stability and reactivity.
For more specific and detailed insights into the compound's synthesis, structure, and properties, the following references provide a wealth of information:
- Jakubkienė et al. (2003) discussed the synthesis and biological activity of related oxadiazole derivatives, highlighting their anti-inflammatory properties (Jakubkienė et al., 2003).
- Fun et al. (2011) and Dürüst et al. (1991) provided insights into the molecular structure and crystallography of oxadiazole compounds, contributing to the understanding of their chemical behavior and interaction patterns (Fun et al., 2011), (Dürüst et al., 1991).
- Mamatha S.V et al. (2019) and Jasinski et al. (2009) explored the synthesis, characterization, and biological activity of oxadiazole derivatives, providing a comprehensive overview of their potential applications (Mamatha S.V et al., 2019), (Jasinski et al., 2009).
Wissenschaftliche Forschungsanwendungen
Biological and Pharmacological Properties
Antimicrobial and Antifungal Activities : 1,3,4-Oxadiazole derivatives, including those with morpholine groups, have been found to exhibit a broad spectrum of biological activities. These activities include antimicrobial and antifungal properties, which are attributed to the structural presence of the 1,3,4-oxadiazole ring and morpholine moiety. These compounds have shown effectiveness against various bacterial and fungal strains, underscoring their potential as bases for developing new antimicrobial agents (Naik & Chikhalia, 2007).
Antituberculosis and Anti-inflammatory Activities : Morpholine derivatives have demonstrated notable antituberculosis activity. For instance, certain synthesized compounds containing the 1,3,4-oxadiazole structure combined with morpholine have shown remarkable effectiveness against tuberculosis, with minimal inhibitory concentration values indicating strong activity. Additionally, these compounds have exhibited anti-inflammatory effects, making them candidates for further research in the development of treatments for inflammatory diseases (Mamatha S.V et al., 2019).
Anticancer Potential : Research has also explored the anticancer properties of 1,3,4-oxadiazole derivatives, including those with morpholine components. These compounds have been evaluated against various cancer cell lines, with some derivatives showing promising results in inhibiting cancer cell growth. The anticancer activity is linked to the structural features of the oxadiazole ring and morpholine group, which may interact with biological targets in cancer cells (Jakubkienė et al., 2003).
Chemical Synthesis and Characterization : Beyond their biological activities, compounds featuring the 1,3,4-oxadiazole core and morpholine groups have been the subject of studies focused on their synthesis and structural characterization. These studies provide valuable insights into the chemical properties and potential applications of these compounds in various fields, including materials science and pharmaceutical research (Gezginci et al., 2001).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(morpholin-4-ylmethyl)-5-pyridin-4-yl-1,3,4-oxadiazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2S/c19-12-16(9-15-5-7-17-8-6-15)14-11(18-12)10-1-3-13-4-2-10/h1-4H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIPNGUYKODAHAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CN2C(=S)OC(=N2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Morpholinomethyl)-5-(4-pyridyl)-1,3,4-oxadiazole-2-thione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{(3R*,4S*)-4-isopropyl-1-[(4-methoxy-1-piperidinyl)sulfonyl]-3-pyrrolidinyl}acetamide](/img/structure/B5554291.png)
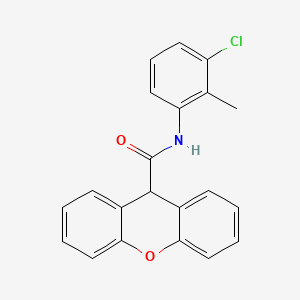
![N-(3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-yl)butanamide](/img/structure/B5554301.png)
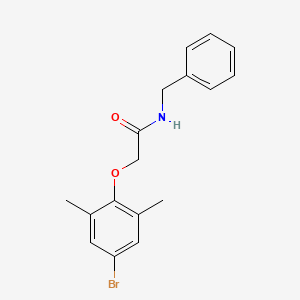
![6-[({[3-(4-pyridinyl)-1H-1,2,4-triazol-5-yl]methyl}amino)methyl]-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5554305.png)

![2-[(2-methylbenzylidene)amino]benzonitrile](/img/structure/B5554313.png)
![3-[2-(1-azepanyl)-2-oxoethyl]-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5554320.png)
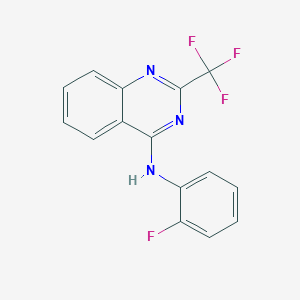
![1-(2-biphenylyl)-4-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-2-piperazinone](/img/structure/B5554323.png)
![N-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,2-dimethylpropanamide](/img/structure/B5554331.png)
